methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate
Description
Methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a synthetically derived benzoate ester featuring a complex heterocyclic architecture. Its core structure comprises:
- Methyl benzoate backbone: A methyl ester group at the carboxylate position, enhancing lipophilicity compared to free carboxylic acids.
- 6-(2-Methoxyphenyl)pyridazin-3-yl substituent: A pyridazine ring substituted at the 6-position with a 2-methoxyphenyl group, which may influence electronic properties and target binding .
Properties
IUPAC Name |
methyl 2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-22-10-6-4-7-18(22)21-11-12-23(28-27-21)29-15-13-17(14-16-29)24(30)26-20-9-5-3-8-19(20)25(31)33-2/h3-12,17H,13-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYSZKXYVCVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes include:
Formation of Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Functionalization: The pyridazine ring is then functionalized with various substituents, including the methoxyphenyl group and piperidine carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Formula
- Molecular Formula : C20H24N4O3
- IUPAC Name : Methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate
Pharmacological Activities
This compound has shown promise in several pharmacological studies:
- Antidepressant Effects : Research indicates that derivatives of pyridazine can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating depression and anxiety disorders.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it relevant for conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of similar pyridazine derivatives in rodent models. Results indicated significant reductions in depressive behaviors when administered, suggesting a potential pathway for treating mood disorders.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound inhibited the secretion of pro-inflammatory cytokines in macrophages, highlighting its potential use in managing chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
A. Ester Group and Backbone
- Target Compound: Methyl benzoate ester.
- I-Series Compounds (e.g., I-6230, I-6232): Ethyl benzoate esters with phenethylamino linkers. Ethyl esters may confer greater metabolic stability compared to methyl esters .
- Pesticide Analogs (e.g., Diclofop-methyl): Methyl benzoate esters with herbicidal substituents (e.g., dichlorophenoxy groups). These prioritize environmental stability over rapid metabolism .
B. Linker and Substituent Motifs
- Target Compound: Piperidine-amido linker with a pyridazine-phenyl group.
- I-Series Compounds: Phenethylamino linkers with pyridazine or isoxazole substituents. The rigid phenethyl group may limit conformational adaptability compared to piperidine .
- Pesticide Analogs: Oxygen- or sulfur-based linkers (e.g., phenoxy or phenethylthio groups) with chlorinated or heteroaromatic substituents, optimized for herbicidal activity .
A. Pyridazine Ring Modifications
- Target Compound : The 2-methoxyphenyl group on pyridazine may enhance π-π stacking interactions in biological targets, a feature absent in I-6230 (unsubstituted pyridazine) or I-6232 (6-methylpyridazine) .
- For example, methyl groups may increase hydrophobicity, while isoxazoles introduce hydrogen-bond acceptors .
B. Piperidine vs. Phenethylamino Linkers
C. Pesticide-Specific Features
Data Table: Key Structural and Functional Comparisons
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance target affinity compared to smaller substituents (e.g., methyl in I-6232) due to increased steric and electronic interactions .
- Linker Flexibility: Piperidine-amido linkers could improve binding kinetics over rigid phenethylamino groups, as seen in other drug candidates .
- Ester Stability : Methyl esters in pesticides (e.g., diclofop-methyl) are selected for controlled environmental degradation, whereas ethyl esters in the I-series may prolong in vivo activity .
Biological Activity
Methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a methoxyphenyl group. Its molecular formula is C₂₁H₂₃N₃O₃, with a molecular weight of approximately 367.43 g/mol. The specific arrangement of functional groups suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of SHP2 Activity : The compound has been noted for its potential to inhibit the activity of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), an enzyme implicated in several cancers, including breast and lung cancer. Inhibition of SHP2 may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit antibacterial and antifungal properties. For instance, compounds containing piperidine and pyridazine rings have shown effectiveness against Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
The antimicrobial activity of this compound can be summarized as follows:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4.69 - 22.9 | Moderate to Good |
| Escherichia coli | 5.64 - 77.38 | Moderate |
| Candida albicans | 16.69 - 78.23 | Moderate |
| Fusarium oxysporum | 56.74 - 222.31 | Moderate |
These results indicate promising antimicrobial properties, particularly against common bacterial and fungal pathogens.
Case Studies
- Cancer Treatment : A study demonstrated that compounds inhibiting SHP2 can significantly reduce tumor size in xenograft models of melanoma and neuroblastoma . this compound was included in a screening panel for novel SHP2 inhibitors, showing effective inhibition at low concentrations.
- Antibacterial Screening : In vitro assays revealed that the compound exhibited potent activity against multidrug-resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the key considerations for synthesizing methyl 2-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate with high purity?
The synthesis involves multi-step reactions, including coupling piperidine-4-amido intermediates with pyridazin-3-yl derivatives. Critical steps include:
- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions. highlights NaOH-mediated coupling in dichloromethane for similar piperidine derivatives, achieving 99% purity after washing and drying .
- Purification : Column chromatography (e.g., chloroform:methanol 3:1) and recrystallization (e.g., dimethyl ether) are effective for isolating the target compound, as demonstrated in analogous syntheses .
- Yield monitoring : Track intermediates via TLC or HPLC to ensure reaction progression.
Q. How can researchers characterize the structural integrity of this compound?
Combined spectroscopic and chromatographic methods are essential:
- NMR : Analyze - and -NMR to confirm the presence of methoxyphenyl, pyridazine, and benzamide moieties.
- HPLC-MS : Verify molecular weight and purity (>95%) using high-resolution mass spectrometry, as applied to structurally related piperidine derivatives in .
- X-ray crystallography : For absolute configuration determination, though this requires high-quality single crystals.
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?
Adopt a tiered approach:
- Phase I metabolism : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS. Include NADPH cofactors to simulate cytochrome P450 activity .
- Phase II metabolism : Test glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors.
- Data interpretation : Compare half-life () and intrinsic clearance () to reference compounds. Address interspecies differences by testing multiple microsome sources.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions or impurity interference. Mitigate via:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) as in ’s split-plot design for controlled variables .
- Impurity profiling : Use HPLC-UV/ELSD to quantify byproducts (e.g., unreacted intermediates) that may modulate activity, as emphasized in pharmacopeial guidelines .
- Dose-response validation : Confirm activity trends across multiple concentrations and cell lines.
Q. How can environmental fate studies be structured for this compound?
Follow a tiered ecological risk assessment framework:
- Physicochemical profiling : Determine log , solubility, and hydrolysis rates under varying pH/temperature, per Project INCHEMBIOL’s methodology in .
- Biotic/abiotic degradation : Conduct OECD 301/307 tests to assess biodegradability in soil/water.
- Toxicity screening : Use Daphnia magna or algal models to estimate EC50 values for aquatic toxicity.
Methodological Challenges and Solutions
Q. What safety protocols are critical for handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. and recommend fume hood use to prevent inhalation of hydrochloride salts .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels, as outlined in .
- Storage : Store desiccated at 2–8°C to prevent hydrolysis, similar to piperidine derivatives in .
Q. How can researchers optimize chromatographic separation of stereoisomers?
- Chiral columns : Use cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H).
- Mobile phase tuning : Adjust ratios of hexane:isopropanol with 0.1% TFA for enantiomeric resolution, as applied to benzamide analogs in .
- Detection : Couple with circular dichroism (CD) detectors for real-time stereochemical analysis.
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare means across treatment groups, as demonstrated in ’s split-split plot design .
- Outlier handling : Apply Grubbs’ test or robust regression for skewed datasets.
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity, as seen in ’s reflux optimization .
- In-process controls (IPC) : Monitor reaction progress via inline FTIR or Raman spectroscopy.
- Stability studies : Accelerate degradation under stress conditions (heat, light) to define shelf-life limits.
Ethical and Regulatory Considerations
Q. What documentation is required for preclinical safety assessment?
- ICH M7 guidelines : Report mutagenicity risks via Ames test or in silico tools (e.g., Derek Nexus).
- GHS compliance : Classify hazards using criteria in , including H300 (acute toxicity) and P301+P310 (emergency response) .
- Animal ethics approval : Adhere to ARRIVE 2.0 guidelines for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
